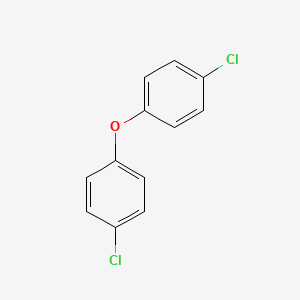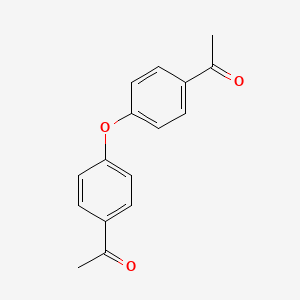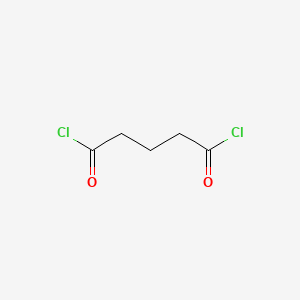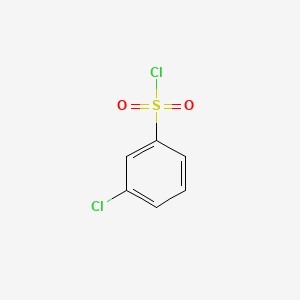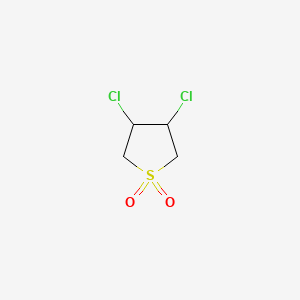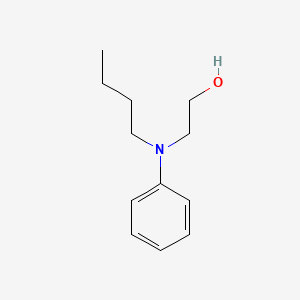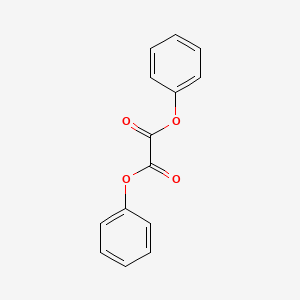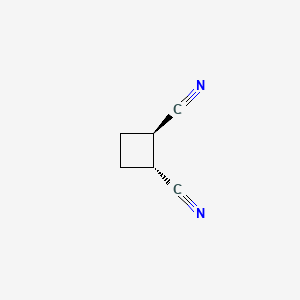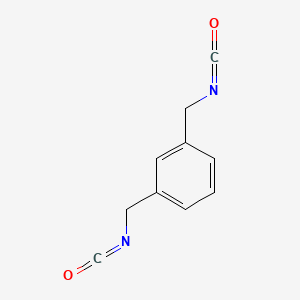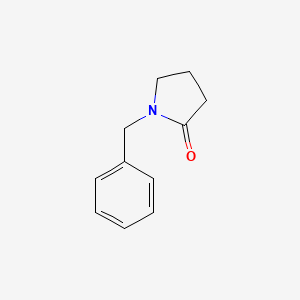
1-Benzyl-2-pyrrolidinone
Vue d'ensemble
Description
1-Benzyl-2-pyrrolidinone is a chemical compound with the empirical formula C11H13NO . It has a molecular weight of 175.23 . The compound is typically in liquid form and has a density of 1.095 g/mL at 25 °C .
Synthesis Analysis
This compound can be synthesized through the reduction of THF with lithium N, N-dialkylaminoborohydrides, yielding N-benzylpyrrolidine . Other synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring attached to a benzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
This compound undergoes reduction in THF with lithium N, N-dialkylaminoborohydrides to yield N-benzylpyrrolidine . This reaction is a key step in the synthesis of this compound .Physical and Chemical Properties Analysis
This compound is a liquid with a refractive index of 1.552 and a density of 1.095 g/mL at 25 °C . It has a flash point of 113 °C .Applications De Recherche Scientifique
Purification and Characterization of Alcohol Dehydrogenase
Research by Yamada-Onodera, Fukui, and Tani (2007) focused on the purification and characterization of NAD(+)-dependent alcohol dehydrogenase that reduced N-benzyl-3-pyrrolidinone. This enzyme showed potential for producing chiral compounds, which are crucial in pharmaceutical synthesis (Yamada-Onodera et al., 2007).
Synthesis of 1-Benzyl-2-pyrrolidinone
A study by Yang Chunfeng (2005) detailed the synthesis process of this compound, highlighting its role as an important chemical intermediate. The study optimized the process conditions to achieve high yields and purity, indicating the compound's significance in chemical synthesis (Yang Chunfeng, 2005).
Electron-Pair Donors in Polymerization
Pratap and Heller (1992) utilized 1-Methyl-2-pyrrolidinone in isobutylene polymerization, demonstrating its effectiveness as an electron-pair donor. This research contributes to our understanding of polymer chemistry and the utility of pyrrolidinones in this field (Pratap & Heller, 1992).
Nootropic Effects of Pyrrolidine Derivatives
Petkov et al. (1991) studied original pyrrolidine derivatives, including pyrrolidinones, for their potential nootropic effects. They found that these compounds improved memory processes in experimental animals, indicating their potential in neurological research (Petkov et al., 1991).
Charge Transfer Complexes of N-Substituted 2-Pyrrolidinones
Ruostesuo et al. (1988) explored the complex formation of various pyrrolidinones with halogens, contributing to the understanding of their electronic properties. This research is significant in the study of molecular interactions and charge transfer processes (Ruostesuo et al., 1988).
Synthesis of 1-Aryl-2-pyrrolidinone Derivatives
Cao Yan (2012) developed a novel process for synthesizing 1-Aryl-2-pyrrolidinone derivatives, highlighting their importance as intermediates in organic synthesis. This method was noted for its ease of operation and high yield, further emphasizing the compound's utility in chemical synthesis (Cao Yan, 2012).
Safety and Hazards
Orientations Futures
While specific future directions for 1-Benzyl-2-pyrrolidinone are not mentioned in the retrieved resources, the pyrrolidine ring, a key feature of this compound, is a versatile scaffold for novel biologically active compounds . This suggests potential future research directions in the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Mode of Action
It is known that 1-benzyl-2-pyrrolidinone undergoes reduction in tetrahydrofuran (thf) with lithium n, n-dialkylaminoborohydrides to yield n-benzylpyrrolidine . This suggests that the compound may interact with its targets through a reduction mechanism.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and to be blood-brain barrier permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.13 (iLOGP) and 1.25 (XLOGP3), which may impact its bioavailability .
Analyse Biochimique
Biochemical Properties
1-Benzyl-2-pyrrolidinone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound undergoes reduction in tetrahydrofuran with lithium N,N-dialkylaminoborohydrides to yield N-benzylpyrrolidine . This interaction highlights its potential as a substrate in enzymatic reactions, where it can be converted into different products.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cell function, such as alterations in cell growth, differentiation, and apoptosis. For example, pyrrolidinone derivatives have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can exhibit dose-dependent antimicrobial effects, indicating that the concentration and exposure duration of this compound are critical for its activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory properties. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or organ toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s activity and function within the body. For example, the reduction of this compound to N-benzylpyrrolidine demonstrates its involvement in enzymatic reactions that modify its chemical structure .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of this compound within specific cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy and specificity .
Propriétés
IUPAC Name |
1-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUQCTGSDJLWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200959 | |
| Record name | 1-Benzyl-3-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5291-77-0 | |
| Record name | 1-Benzyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-pyrrolidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5291-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzyl-3-pyrrolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-3-pyrrolidone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


